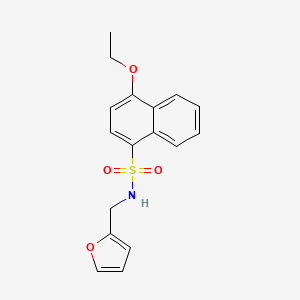

4-ethoxy-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-2-21-16-9-10-17(15-8-4-3-7-14(15)16)23(19,20)18-12-13-6-5-11-22-13/h3-11,18H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRLHXGEORDYKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide typically involves the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Furanone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide is not well-documented. sulfonamide compounds generally exert their effects by inhibiting enzymes or interfering with metabolic pathways. The furan ring may also interact with biological targets through π-π stacking or hydrogen bonding interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Naphthalene Sulfonamide Derivatives

Key Observations :

- Positional Effects: Substitution at the 4-position of the naphthalene ring (e.g., ethoxy, methyl) significantly impacts biological activity.

- Heterocyclic Substituents : The furan-2-ylmethyl group in the target compound provides a planar, electron-rich system for π-π stacking, whereas pyridin-2-ylmethyl introduces basicity and hydrogen-bonding capabilities .

- Biological Relevance : Methyl substituents in 4-position (e.g., in dihydroquinazoline derivatives) are essential for high 5-HT6 receptor affinity, whereas phenylsulfone analogs show reduced activity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

Key Observations :

Biological Activity

4-ethoxy-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including an ethoxy group and a furan moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur in the molecule. The sulfonamide group is known for its role in inhibiting bacterial growth by mimicking substrates necessary for bacterial metabolism.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The biological activity of this compound has been investigated in various studies.

The primary mechanism through which sulfonamides exert their antimicrobial effects is by inhibiting the synthesis of folate in bacteria. This inhibition occurs because the sulfonamide structure resembles para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, crucial in folate biosynthesis. By competing with PABA, these compounds effectively disrupt bacterial growth and replication .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been evaluated in several studies, showing effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound has a promising profile as an antimicrobial agent.

Case Studies

A notable case study involved the evaluation of this compound's effects on biofilm formation in Staphylococcus aureus. The study found that treatment with this compound significantly reduced biofilm biomass compared to untreated controls, suggesting its potential utility in treating biofilm-associated infections .

Therapeutic Applications

The unique properties of this compound suggest several therapeutic applications:

- Antibacterial Treatments : Given its efficacy against various bacterial strains, this compound could serve as a lead structure for developing new antibiotics.

- Cancer Therapy : Some studies have indicated that sulfonamide derivatives can inhibit protein tyrosine kinases (PTKs), which are implicated in cancer progression. This suggests potential applications in oncology .

- Anti-inflammatory Applications : Due to its ability to modulate inflammatory pathways, further research could explore its use in treating inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 4-ethoxy-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide?

Methodological Answer: The synthesis typically involves nucleophilic substitution and sulfonamide coupling. A general procedure adapted from naphthalene sulfonamide derivatives (e.g., ) includes:

Etherification : React 1-naphthol with ethyl bromide in DMF using K₂CO₃ as a base to introduce the ethoxy group.

Sulfonation : Treat with chlorosulfonic acid to generate the sulfonyl chloride intermediate.

Amine Coupling : React with furfurylamine in anhydrous dichloromethane under nitrogen, using triethylamine to neutralize HCl.

Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) and recrystallization from ethanol.

Key parameters (solvent, catalyst, reaction time) are summarized below:

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Etherification | 1-naphthol, K₂CO₃, DMF, ethyl bromide | 2 h | ~75% |

| Sulfonation | Chlorosulfonic acid, 0°C | 1 h | ~60% |

| Coupling | Furfurylamine, Et₃N, DCM | 4 h | ~50% |

Monitor reaction progress via TLC (n-hexane:ethyl acetate, 7:3) .

Q. How is structural characterization performed for this compound?

Methodological Answer: A multi-technique approach ensures structural confirmation:

- ¹H/¹³C NMR : Identify ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), furan protons (δ 6.3–7.4 ppm), and naphthalene aromatic signals.

- FT-IR : Confirm sulfonamide (S=O asymmetric stretch ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography (if crystals form): Resolve bond angles and spatial arrangement (e.g., analogous sulfonamides in ).

For purity assessment, use elemental analysis (C, H, N, S within ±0.4% of theoretical) .

Q. What preliminary toxicity screening protocols are recommended?

Methodological Answer: Follow OECD guidelines and toxicological frameworks ():

- In vitro cytotoxicity : MTT assay on HepG2 cells (IC₅₀ determination).

- Acute toxicity : OECD 423 using Sprague-Dawley rats (oral dosing, 300–2000 mg/kg).

- Systemic endpoints : Monitor hepatic (ALT/AST levels), renal (creatinine), and hematological parameters (RBC/WBC counts).

| Test | Model | Endpoints |

|---|---|---|

| Cytotoxicity | HepG2 cells | IC₅₀, apoptosis markers |

| Acute toxicity | Rats (oral) | LD₅₀, organ histopathology |

| Subchronic | Rodents (28-day) | Body weight, enzyme activity |

Prioritize metabolic stability studies (e.g., microsomal incubation) to assess bioactivation risks .

Advanced Research Questions

Q. How can computational methods optimize reaction yields and selectivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps (e.g., sulfonation vs. side reactions).

- Molecular Dynamics (MD) : Simulate solvent effects (DMF vs. THF) on reaction kinetics.

- Design of Experiments (DoE) : Apply factorial design to optimize molar ratios (amine:sulfonyl chloride), temperature, and catalyst loading.

For example, a 2³ factorial design evaluating temperature (25°C vs. 40°C), solvent (DMF vs. DCM), and base (Et₃N vs. pyridine) can identify interactions affecting yield .

Q. How to resolve contradictory data in spectroscopic characterization?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from:

- Tautomerism : Check for keto-enol or sulfonamide proton exchange using variable-temperature NMR.

- Impurity profiling : Compare HPLC (C18 column, acetonitrile:water gradient) with HRMS to detect byproducts.

- Crystal polymorphism : Analyze DSC/TGA to identify polymorphic forms affecting spectral data.

For ambiguous cases, synthesize isotopically labeled analogs (e.g., ¹³C-ethoxy group) to trace signal origins .

Q. What strategies validate hypothetical biological targets (e.g., enzyme inhibition)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinity with sulfonamide-sensitive targets (e.g., carbonic anhydrase IX).

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, Kd).

- Enzymatic Assays : Test inhibition of recombinant enzymes (e.g., IC₅₀ for COX-2 or MMP-9).

For furan-mediated interactions, conduct site-directed mutagenesis on predicted binding residues (e.g., His64 in carbonic anhydrase) .

Q. How to design scalable synthesis processes for academic-industrial collaboration?

Methodological Answer:

- Flow Chemistry : Replace batch reactions with continuous flow to enhance heat/mass transfer (e.g., sulfonation in microreactors).

- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and atom economy for solvent/catalyst selection.

- Process Analytical Technology (PAT) : Implement in-line FTIR for real-time monitoring.

Refer to CRDC classifications () for reactor design (RDF2050112) and membrane separation (RDF2050104) to reduce purification costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.